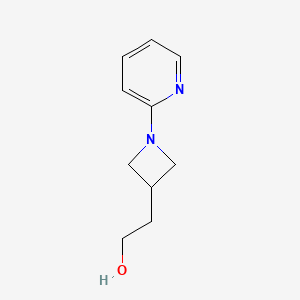

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(1-pyridin-2-ylazetidin-3-yl)ethanol |

InChI |

InChI=1S/C10H14N2O/c13-6-4-9-7-12(8-9)10-3-1-2-5-11-10/h1-3,5,9,13H,4,6-8H2 |

InChI Key |

VXWLGMXNFJHESA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=CC=N2)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Technical Whitepaper: 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol – A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the demand for rigid, sp³-rich scaffolds has surged, driven by the need to improve physicochemical properties (solubility, metabolic stability) while maintaining precise geometric control of pharmacophores. 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol represents a high-value "linker-scaffold" hybrid. It combines the hydrogen-bond accepting capability of a pyridine ring with the conformational rigidity of an azetidine core, extending into a primary alcohol handle for further functionalization.

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis via nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis

This molecule is a heterobifunctional scaffold. Its core identity revolves around the azetidine ring, which acts as a "constraining engine," forcing the pyridine and ethanol tails into a specific vector that is distinct from flexible piperidine or pyrrolidine analogs.

| Property | Data |

| Systematic Name | 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Core Scaffold | Azetidine (4-membered nitrogen heterocycle) |

| Key Substituents | N1: Pyridin-2-yl (Aryl anchor)C3: 2-Hydroxyethyl (Polar tail) |

| Component CAS | Precursor:[1][2][3][4][5][6] 2-(Azetidin-3-yl)ethanol [CAS: 752956-75-5] |

Structural Conformation & Puckering

Unlike six-membered rings which adopt chair/boat conformations, the four-membered azetidine ring exists in a puckered conformation to relieve torsional strain.

-

Pucker Angle: Typically ~30°.

-

Vector Alignment: The N1-Pyridine bond and the C3-Ethanol bond adopt a pseudo-equatorial orientation to minimize 1,3-transannular steric interactions. This creates a linear, extended vector highly desirable for linking two binding domains.

Synthetic Routes & Optimization

The most robust synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol utilizes a Nucleophilic Aromatic Substitution (

Mechanism of Action ( )

-

Attack: The lone pair of the azetidine nitrogen attacks the C2 position of the pyridine.

-

Meisenheimer Complex: A resonance-stabilized intermediate forms, with the negative charge delocalized onto the pyridine nitrogen.

-

Elimination: The halide leaving group is expelled, restoring aromaticity.

Visualization: Synthetic Pathway

Caption:

Detailed Experimental Protocol

Reagents:

-

2-Fluoropyridine (1.0 equiv)

-

2-(Azetidin-3-yl)ethanol (1.1 equiv) [CAS: 752956-75-5][1]

-

Potassium Carbonate (

) (2.0 equiv) -

DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-(Azetidin-3-yl)ethanol (1.0 mmol) in anhydrous DMSO (3 mL).

-

Activation: Add powdered

(2.0 mmol) to the solution. Stir at room temperature for 10 minutes to ensure deprotonation of any salt forms (if using hydrochloride salt). -

Addition: Add 2-Fluoropyridine (1.0 mmol) dropwise.

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours.

-

Self-Validation Check: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (m/z ~102 for azetidine) and formation of the product (m/z ~179

).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Physicochemical Profile

This scaffold is designed to be "Lead-Like." It possesses moderate polarity and low molecular weight, leaving ample room for chemical elaboration without violating Lipinski's Rule of 5.

| Parameter | Value (Predicted) | Implication for Drug Design |

| cLogP | 0.6 – 0.9 | Ideal for oral bioavailability; sufficiently lipophilic to cross membranes but polar enough to remain soluble. |

| TPSA | ~45 Ų | Good membrane permeability (TPSA < 140 Ų). |

| H-Bond Donors | 1 (Alcohol -OH) | Provides a handle for specific interactions or further derivatization. |

| H-Bond Acceptors | 3 (Pyridine N, Azetidine N, OH) | The Pyridine N is a strong acceptor, often used to bind hinge regions in kinases. |

| pKa (Pyridine N) | ~5.2 | Weakly basic; likely uncharged at physiological pH (7.4), aiding permeability. |

| pKa (Azetidine N) | < 2.0 | The nitrogen lone pair is conjugated into the pyridine ring, rendering it non-basic (aniline-like). |

Applications in Drug Design

A. Bioisosterism & Rigidification

The azetidine ring serves as a rigid bioisostere for the more flexible propyl or ethyl chains found in linear linkers. By restricting the conformational freedom of the molecule, the entropic penalty of binding to a target protein is reduced.

-

Comparison: Unlike a piperidine ring (chair conformation), the azetidine ring is smaller, reducing the overall molecular volume and allowing the scaffold to fit into tighter binding pockets.

B. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment."

-

Anchor: The pyridine ring can bind to metal centers (e.g., Heme iron, Zinc) or serve as a hydrogen bond acceptor in a kinase hinge region.

-

Vector: The azetidine directs the ethanol tail towards the solvent front or a secondary pocket.

-

Growth: The primary alcohol is a versatile synthetic handle. It can be converted to a halide, tosylate, or aldehyde to "grow" the fragment into a lead compound.

C. PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity are critical for ternary complex formation. This scaffold provides a short, rigid spacer that defines a precise distance between the E3 ligase ligand and the Warhead.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore map illustrating the functional roles of the scaffold components.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to oxidation if exposed to air/light over prolonged periods.

-

Stability: The N-Aryl bond is metabolically stable against hydrolysis. However, the azetidine ring is strained; avoid highly acidic conditions (> 1M HCl) at elevated temperatures to prevent ring-opening.

-

Safety: Treat as a standard organic irritant. Wear PPE (gloves, goggles). Avoid inhalation of dust/vapors.

References

-

PubChem. 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride (Related Analog). National Library of Medicine. Available at: [Link]

- Dunet, J. et al.Azetidines in Medicinal Chemistry: Synthesis and Applications. Journal of Medicinal Chemistry. (General Reference for Azetidine properties).

-

EPA CompTox. Pyridine-ethanol derivatives physicochemical data. US Environmental Protection Agency. Available at: [Link]

Sources

- 1. 2-(Azetidin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 3. chem960.com [chem960.com]

- 4. echemi.com [echemi.com]

- 5. Ni/Photoredox-Catalyzed C(sp3)–C(sp3) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

Whitepaper: The Therapeutic Potential of Pyridine-Azetidine Scaffolds in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the synergistic potential of the pyridine-azetidine scaffold, a hybrid architecture that marries the versatile pharmacophoric properties of the pyridine ring with the unique conformational rigidity and favorable physicochemical attributes of the azetidine moiety. We will explore the synthetic strategies enabling access to these frameworks, dissect their diverse therapeutic applications from oncology to infectious diseases, and provide a detailed analysis of their structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the scaffold's promise in generating next-generation therapeutics.

Introduction: The Convergence of Two Privileged Structures

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is the driving force of drug discovery. Within this pursuit, certain molecular frameworks, termed "privileged structures," have emerged as consistently providing useful ligands for multiple biological targets.[1][2] The pyridine-azetidine scaffold is a prime example of a successful hybrid, leveraging the distinct advantages of its constituent parts.

The Pyridine Moiety: A Versatile Pharmacophore

The pyridine ring, a six-membered heteroaromatic system, is one of the most ubiquitous scaffolds in FDA-approved drugs.[3] Its prevalence stems from several key features:

-

Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, crucial for anchoring ligands within protein binding sites, such as the hinge region of kinases.[4]

-

Solubility Enhancement: The polar nature of the pyridine nitrogen can improve the aqueous solubility of a molecule, a critical factor for bioavailability.[5][6]

-

Metabolic Stability: The aromatic system is generally more resistant to metabolic degradation compared to aliphatic rings.[3]

-

Synthetic Tractability: The pyridine ring is readily functionalized, allowing for systematic chemical modification to optimize biological activity and physicochemical properties.[1][7]

The Azetidine Ring: A Constrained Scaffold for Modern Drug Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, have transitioned from a synthetic curiosity to a highly valued motif in drug development.[2] Their unique structural and chemical characteristics offer solutions to many challenges in medicinal chemistry:

-

Three-Dimensionality: The strained, non-planar ring introduces a well-defined three-dimensional geometry, allowing for precise spatial orientation of substituents and exploration of chemical space beyond flat, aromatic systems.[2][8]

-

Improved Physicochemical Properties: Replacing larger, more lipophilic rings (like piperidine or pyrrolidine) with an azetidine can reduce lipophilicity and molecular weight, often leading to better solubility and permeability.[8]

-

Metabolic Stability: The compact ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[8]

-

Novel Exit Vectors: The azetidine ring provides distinct vectors for substituent placement compared to larger heterocycles, enabling novel interactions with target proteins.[8]

The Pyridine-Azetidine Hybrid: A Synergistic Combination

The conjugation of these two scaffolds creates a molecular architecture with compelling therapeutic potential. The pyridine often serves as the primary interacting moiety (e.g., hinge-binding element in kinases), while the azetidine ring acts as a rigid linker or a scaffold to position other pharmacophoric groups precisely, modulating properties like selectivity, solubility, and cell permeability.[1][9] This combination allows for the creation of molecules with enhanced biological activity, improved selectivity, and favorable drug-like properties.[1][10]

Synthetic Strategies and Methodologies

Access to a diverse range of pyridine-azetidine derivatives is critical for exploring their therapeutic potential. Synthetic chemistry has evolved to provide robust methods for their construction.

Key Synthetic Pathways

The synthesis of pyridine-azetidine scaffolds typically involves the coupling of a pre-functionalized pyridine with an azetidine building block. Common strategies include nucleophilic substitution, amide bond formation, and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-one involves the [2+2] cycloaddition of an imine (Schiff base) formed from nicotinaldehyde and an aniline with chloroacetyl chloride in the presence of a base like triethylamine.[6][11] This method, known as the Staudinger synthesis, is a classic approach to β-lactam (azetidin-2-one) formation.

The general workflow for drug discovery involving these scaffolds follows a well-defined path from initial design to preclinical evaluation.

Caption: Drug discovery workflow for pyridine-azetidine scaffolds.

Experimental Protocol: Synthesis of 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one

This protocol is a representative example based on established literature for the synthesis of a pyridine-azetidinone derivative.[11]

Step 1: Synthesis of the Schiff Base Intermediate

-

To a solution of 3-pyridinecarboxaldehyde (nicotinaldehyde) (10 mmol) in 20 mL of absolute ethanol, add 4-fluoroaniline (10 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: [2+2] Cycloaddition to form the Azetidin-2-one Ring

-

Dissolve the Schiff base (5 mmol) in 25 mL of 1,4-dioxane.

-

Add triethylamine (Et₃N) (7.5 mmol, 1.5 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Add chloroacetyl chloride (6 mmol, 1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, the triethylamine hydrochloride salt will have precipitated.

-

Filter off the salt and wash it with a small amount of dioxane.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.

Self-Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to validate the presence of the characteristic β-lactam carbonyl stretch (~1690 cm⁻¹).[11]

Therapeutic Applications and Mechanistic Insights

The pyridine-azetidine scaffold has been successfully applied across multiple therapeutic areas, demonstrating its versatility.

Kinase Inhibition in Oncology and Inflammatory Diseases

Kinases are a major class of drug targets, particularly in oncology. The pyridine ring is an excellent "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of many kinases.[12] The azetidine portion helps to position other functional groups to achieve selectivity and potency.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it an attractive immuno-oncology target. A structure-activity relationship campaign led to the discovery of an azetidine-containing pyrazolopyridine (compound 16 ), which showed potent enzymatic and cellular activity.[9] The protonated azetidine amine forms a key hydrogen bond with an asparagine residue (Asn142), while the pyrazolopyridine binds to the kinase hinge region.[9]

-

Discoidin Domain Receptor (DDR1/2) Inhibitors: DDRs are implicated in fibrosis and cancer. An azetidine-based compound (37 ) was identified as a potent, selective, and metabolically stable DDR inhibitor with potential for inhaled administration in idiopathic pulmonary fibrosis (IPF).[13] The azetidine scaffold was crucial for improving kinase selectivity and reducing cardiotoxicity risk compared to other scaffolds like indolines and pyrrolidines.[13]

Caption: Key interactions of a pyridine-azetidine kinase inhibitor.

Central Nervous System (CNS) Modulation

The physicochemical properties of the pyridine-azetidine scaffold make it suitable for developing CNS-active agents. Azetidines are known to be valuable components in treatments for neurological diseases.[14] The ability to tune properties like lipophilicity and polarity by modifying the scaffold is critical for achieving the requisite blood-brain barrier (BBB) penetration.

Antimicrobial and Antiviral Potential

Heterocyclic compounds are a mainstay of antimicrobial drug discovery.[5] Pyridine-azetidinone derivatives have shown promising activity against various bacterial and fungal strains.[6][11] For example, compounds like 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one demonstrated moderate to potent activity against S. aureus, E. coli, and A. niger.[6][11] The mechanism is often linked to the inhibition of essential bacterial enzymes.

Case Study: Targeting PDE10A for Pulmonary Arterial Hypertension (PAH)

Phosphodiesterase 10A (PDE10A) is a key enzyme in regulating cyclic AMP, influencing pulmonary vascular remodeling. A series of azetidine-based imidazopyridines were developed as selective PDE10A inhibitors for PAH.[10] The lead compound, A30 , exhibited an IC₅₀ of 3.5 nM against PDE10A with high selectivity and favorable drug-like properties, including low BBB permeability, which is desirable for targeting a peripheral disease like PAH.[10] This case highlights how the scaffold can be fine-tuned to achieve not just potency but also a desired ADME profile.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridine-azetidine scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.[8]

Caption: Key modification points for SAR studies on the scaffold.

Impact of Substitution on the Pyridine Ring

Substitutions on the pyridine ring directly influence interactions with the target protein. Electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen, affecting the strength of hydrogen bonds.[3][5] Steric bulk can be introduced to probe for additional hydrophobic pockets and enhance selectivity.

Influence of Azetidine Ring Substitution and Stereochemistry

Substitution on the azetidine ring profoundly impacts the molecule's steric and electronic environment.[8]

-

N-Substitution: Modifying the substituent on the azetidine nitrogen is a reliable strategy for tuning CNS penetration and oral bioavailability.[8]

-

C-Substitution: Substituents on the carbon atoms of the ring direct the orientation of other functional groups, enhancing potency or selectivity through conformational control.[8]

-

Stereochemistry: Chiral azetidines often exhibit significant enantiospecificity, with a single enantiomer displaying superior potency and pharmacokinetic performance.[8]

Table 1: Representative SAR Data for Pyridine-Azetidine Based Inhibitors

| Compound ID | Target | Modification | IC₅₀ / Kᵢ | Reference |

| A30 | PDE10A | Azetidine-based imidazopyridine | 3.5 nM (IC₅₀) | [10] |

| 16 | HPK1 | 3-amino-azetidine on pyrazolopyridine | 146 nM (Cellular IC₅₀) | [9] |

| 37 | DDR1/2 | Optimized azetidine scaffold | Nanomolar Potency | [13] |

| 18 | DDR1/2 | 4λ³-pyridine-2-carboxamide hinge binder | pKᵢ = 8.7 (DDR1) | [13] |

| 4a | Antimicrobial | 3-Cl, 1-(4-F-Ph) azetidinone | Mild-Moderate Activity | [11] |

Pharmacokinetic and ADME Profile

A compound's therapeutic success is contingent on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pyridine-azetidine scaffold offers several levers to optimize these properties.

-

Absorption & Bioavailability: The scaffold's polarity can be tuned to balance solubility and permeability (Caco-2) for good oral absorption. For example, HPK1 inhibitor 16 showed high Caco-2 permeability and excellent oral bioavailability (96%) in cynomolgus monkeys.[9]

-

Distribution: The ability to control lipophilicity helps manage the volume of distribution and can be used to either target or avoid the CNS.[10]

-

Metabolism: The azetidine ring can improve metabolic stability. In the development of DDR inhibitors, an azetidine compound showed an extended half-life in mouse lung S9 fraction compared to liver microsomes, supporting its suitability for inhaled administration.[13]

Table 2: Representative Pharmacokinetic Data

| Compound ID | Species | Dosing | t₁/₂ (h) | Bioavailability (%) | Key Finding | Reference |

| 16 | Cynomolgus Monkey | 3 mg/kg (oral) | 6.0 | 96% | Excellent oral exposure | [9] |

| 14 | Mouse | Intranasal | 14.6 (lung) | N/A | High lung retention | [13] |

Future Directions and Conclusion

The pyridine-azetidine scaffold has solidified its position as a privileged motif in drug discovery. Its unique combination of properties addresses many of the multifaceted challenges encountered in developing potent, selective, and bioavailable drug candidates.

Opportunities:

-

Targeting New Classes: Exploring the scaffold's potential against other target classes, such as GPCRs and ion channels.

-

Covalent Inhibitors: The strained azetidine ring could be engineered to act as a reactive handle for developing targeted covalent inhibitors.

-

PROTACs and Molecular Glues: The scaffold's rigid geometry makes it an attractive linker component for bifunctional molecules like PROTACs.

Conclusion: The pyridine-azetidine framework represents a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationships between its structure and its biological and pharmacokinetic effects, researchers can rationally design next-generation therapeutics. The continued development of novel synthetic methods and a deeper exploration of its biological potential will undoubtedly lead to the discovery of innovative medicines for unmet medical needs.[2]

References

- A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.

- PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.

- BenchChem. 4-(Azetidin-3-yl)pyridine hydrochloride. BenchChem.

- (2025). Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. European Journal of Medicinal Chemistry, 290, 117537.

- Sahoo, B. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4208.

- (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.

- (2025). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.

- (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-76.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.

- Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3237.

- (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules, 28(13), 4966.

- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ

- Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.

- (2023). Pyridine heterocycles: Compiling the anticancer capabilities.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.

- Smaill, J. B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19657-19684.

Sources

- 1. 4-(Azetidin-3-yl)pyridine hydrochloride | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 7. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 12. chemijournal.com [chemijournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sciencedaily.com [sciencedaily.com]

Navigating the Physicochemical Landscape of Azetidin-3-yl Ethanol Derivatives: A Computational Guide for Drug Discovery

Foreword: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the entire trajectory of a development program. Among the plethora of heterocyclic systems, the azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily gained prominence as a "privileged" scaffold.[1] Its growing appeal stems from a unique combination of structural rigidity and chemical versatility, offering a sweet spot between the highly strained aziridines and the more flexible five-membered rings like pyrrolidines. This conformational constraint can significantly enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1]

The incorporation of an azetidine moiety has been shown to improve critical drug-like properties, including metabolic stability, solubility, and receptor selectivity.[2][3] This is evidenced by the increasing number of FDA-approved drugs, such as baricitinib and cobimetinib, that feature this compact and influential ring system.[2][3] This guide will focus on a specific, promising subclass: azetidin-3-yl ethanol derivatives. The introduction of the ethanol group at the 3-position provides a key vector for further functionalization and interaction with biological targets, making a thorough understanding of their physicochemical properties paramount for successful drug design.

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the core physicochemical properties of azetidin-3-yl ethanol derivatives and a detailed, practical guide to their in silico calculation. We will delve into the causality behind the choice of computational methods, ensuring a robust and self-validating approach to property prediction.

The Strategic Importance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a delicate interplay of its physicochemical properties. Early and accurate assessment of these properties is not merely a data-gathering exercise; it is a critical step in mitigating the high attrition rates in drug development.[3] For azetidin-3-yl ethanol derivatives, four key calculated properties form the cornerstone of their drug-likeness assessment:

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a non-polar environment over a polar one. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often crucial for oral bioavailability, allowing the molecule to permeate lipidic cell membranes without becoming sequestered in fatty tissues.[4]

-

Aqueous Solubility (logS): The intrinsic aqueous solubility (logS) dictates the maximum concentration a compound can achieve in the aqueous environment of the gastrointestinal tract and blood. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5]

-

Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[6] Since the pH varies throughout the body (e.g., stomach vs. intestines vs. blood), the pKa of an azetidin-3-yl ethanol derivative will influence its charge state, which in turn affects its solubility, permeability, and target binding.[6]

-

Polar Surface Area (PSA): The topological polar surface area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes. Generally, a lower PSA is associated with better cell permeability and oral bioavailability.[7]

Computational Workflow for Physicochemical Property Prediction

The in silico prediction of physicochemical properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means of prioritizing candidates for synthesis and experimental testing. The following workflow outlines a robust and scientifically sound approach to calculating the key properties of azetidin-3-yl ethanol derivatives.

Caption: A generalized computational workflow for the prediction and analysis of physicochemical properties of azetidin-3-yl ethanol derivatives.

Step-by-Step Methodology

This section provides a detailed protocol for the computational prediction of physicochemical properties. While specific button clicks will vary between software packages, the underlying principles and workflow are universal. We will reference several widely used software platforms, including both commercial and open-access options.

I. Molecular Structure Preparation

-

2D Sketching: Begin by drawing the 2D structure of the azetidin-3-yl ethanol derivative of interest using a chemical drawing tool such as ChemDraw, MarvinSketch (part of ChemAxon's suite), or the drawing tools integrated into platforms like Schrödinger's Maestro or BIOVIA's Discovery Studio.[8] Ensure correct atom types, bond orders, and stereochemistry.

-

Conversion to 3D: Convert the 2D sketch into a 3D structure. Most computational chemistry software will perform this conversion automatically.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization to obtain a more stable and realistic 3D geometry. A common and efficient method for this is using a molecular mechanics force field such as MMFF94 or OPLS3e.[8] This step is crucial as the 3D conformation can influence some calculated properties.

II. Physicochemical Property Calculation

There are numerous software packages available for these calculations. For a comprehensive analysis, it is often advisable to use multiple tools and compare the results.

-

Commercial Software:

-

Schrödinger Suite (QikProp): QikProp is a powerful tool for predicting a wide range of ADME and physicochemical properties.[3][9]

-

BIOVIA Discovery Studio: Offers modules for calculating a variety of molecular properties.[1]

-

Chemical Computing Group (MOE): Provides a comprehensive suite of tools for molecular modeling and simulations, including property prediction.[10]

-

ACD/Labs Percepta: Specializes in the prediction of physicochemical properties and has a strong reputation for accuracy.[11]

-

-

Open-Access and Web-Based Tools:

-

SwissADME: A popular and user-friendly web server that provides free prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[12][13][14][15]

-

pkCSM: A web server that uses graph-based signatures to predict pharmacokinetic and toxicity properties.[16][17][18][19][20]

-

ADMET-AI: A web-based platform that uses machine learning models to predict ADME and toxicity properties.[21]

-

Protocol for Calculation (using SwissADME as an example):

-

Input Structure: Navigate to the SwissADME web server. You can either draw the molecule directly using the provided editor or paste a SMILES (Simplified Molecular Input Line Entry System) string of your energy-minimized azetidin-3-yl ethanol derivative into the input box.[12]

-

Run Calculation: Click the "Run" button to initiate the calculation.

-

Retrieve Results: The server will output a comprehensive table of calculated properties, including those of interest:

-

Lipophilicity: SwissADME provides multiple predictions for logP, including iLOGP, XLOGP3, WLOGP, MLOGP, and a consensus logP. It is good practice to consider the consensus value.

-

Water Solubility: Look for the logS values predicted by different models (e.g., ESOL, Ali).

-

pKa: While SwissADME does not directly calculate pKa, it provides information on the number of hydrogen bond acceptors and donors, which are influenced by the ionization state. For pKa prediction, dedicated software like ACD/Labs Percepta or ChemAxon's pKa calculator is recommended.

-

Polar Surface Area: The TPSA value is provided in the output.

-

III. Data Analysis and Interpretation

-

Tabulate Data: Organize the calculated physicochemical properties for a series of azetidin-3-yl ethanol derivatives into a clear and concise table. This allows for easy comparison and identification of trends.

-

Drug-Likeness Assessment: Evaluate the "drug-likeness" of your compounds using established guidelines such as Lipinski's Rule of Five.[22] Most prediction software will automatically calculate the number of violations of these rules.

-

Structure-Property Relationship (SPR) Analysis: Analyze how changes in the substitution pattern on the azetidine ring or the ethanol side chain affect the calculated physicochemical properties. This analysis is crucial for guiding the design of new derivatives with an improved property profile.

Understanding the Structure-Property Relationships of Azetidin-3-yl Ethanol Derivatives

The substituents on the azetidine ring and the ethanol side chain will have a profound impact on the calculated physicochemical properties. The following diagram illustrates some key structural features and their likely influence.

Caption: Key structural features of azetidin-3-yl ethanol derivatives and their influence on important physicochemical properties.

-

N-Substituent (R1): The nature of the substituent on the azetidine nitrogen is a primary driver of the overall properties.

-

Lipophilicity: Introducing bulky, hydrophobic groups (e.g., benzyl, tert-butyl) will increase logP, while smaller, more polar groups will decrease it.

-

pKa: The basicity of the azetidine nitrogen can be modulated by the electronic nature of the R1 group. Electron-withdrawing groups (e.g., amides, sulfonamides) will decrease the pKa, making the nitrogen less basic.

-

-

Ethanol Side-Chain Substituents (R2): Modifications to the ethanol moiety offer another avenue for fine-tuning properties.

-

Polar Surface Area: The hydroxyl group of the ethanol side chain is a significant contributor to the PSA. Further functionalization with additional polar groups (e.g., amines, amides) will increase the PSA, potentially impacting cell permeability.

-

Solubility: The presence of the hydroxyl group generally enhances aqueous solubility.

-

Hypothetical Case Study: Calculated Physicochemical Properties of N-Aryl Azetidin-3-yl Ethanol Derivatives

To illustrate the practical application of the described workflow, the following table presents hypothetical but realistic calculated physicochemical properties for a small library of N-aryl azetidin-3-yl ethanol derivatives. These values are representative of what one might obtain from a consensus of computational tools.

| Compound ID | R Group | MW | logP | logS | TPSA (Ų) | Lipinski Violations |

| AZ-001 | H | 189.23 | 0.85 | -1.5 | 52.8 | 0 |

| AZ-002 | 4-Cl | 223.67 | 1.55 | -2.1 | 52.8 | 0 |

| AZ-003 | 4-OCH₃ | 219.26 | 0.90 | -1.6 | 62.0 | 0 |

| AZ-004 | 4-CF₃ | 257.23 | 1.95 | -2.5 | 52.8 | 0 |

| AZ-005 | 3,4-diCl | 258.12 | 2.25 | -2.8 | 52.8 | 0 |

Analysis of the Case Study Data:

-

Effect of Halogenation: The addition of a chloro group (AZ-002) and two chloro groups (AZ-005) progressively increases the molecular weight and logP, while decreasing the predicted aqueous solubility (logS). This is an expected trend due to the lipophilic nature of halogens.

-

Impact of a Methoxy Group: The introduction of a methoxy group (AZ-003) has a minimal effect on logP compared to the parent compound (AZ-001) but increases the TPSA due to the additional oxygen atom. This could potentially influence hydrogen bonding capacity.

-

Influence of a Trifluoromethyl Group: The strongly electron-withdrawing and lipophilic trifluoromethyl group (AZ-004) significantly increases logP and decreases logS.

-

Drug-Likeness: All compounds in this hypothetical series adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral bioavailability.

Conclusion and Future Directions

The azetidin-3-yl ethanol scaffold represents a promising starting point for the design of novel therapeutic agents. A thorough understanding and proactive management of the physicochemical properties of its derivatives are essential for navigating the complexities of drug discovery and development. The computational workflows and methodologies outlined in this guide provide a robust framework for the in silico assessment of these critical properties.

By leveraging a combination of commercial and open-access software, researchers can rapidly and cost-effectively screen virtual libraries of azetidin-3-yl ethanol derivatives, prioritize candidates for synthesis, and guide the iterative process of lead optimization. The ability to predict how structural modifications will impact lipophilicity, solubility, pKa, and polar surface area empowers medicinal chemists to design molecules with a higher probability of success in preclinical and clinical development.

As computational methods continue to evolve in accuracy and sophistication, their integration into the early stages of drug discovery will become even more critical. Machine learning and artificial intelligence are poised to further enhance the predictive power of these tools, enabling the exploration of vast chemical spaces and the identification of novel drug candidates with optimized physicochemical profiles.[21] The principles and practices detailed in this guide will remain fundamental to this exciting future.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

-

Organic Syntheses Procedure. (n.d.). azetidine. Retrieved from [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.

-

Schrödinger. (n.d.). QikProp. Retrieved from [Link]

- Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

SwissADME. (n.d.). Molecular sketcher. Retrieved from [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Guo, L., et al. (2025). Temperature-Dependent Small-Molecule Solubility Prediction Using MoE-Enhanced Directed Message Passing Neural Networks.

-

IJS Indico. (2021). MOLECULAR DOCKING CALCULATIONS UTILIZING DISCOVERY STUDIO & PIPELINE PILOT. Retrieved from [Link]

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

-

YouTube. (2020). Schrodinger - Qikprop (Rapid ADME Predictions of Drug Candidates). Retrieved from [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to azetidinones. Retrieved from [Link]

-

YouTube. (2022). swiss ADME tutorial. Retrieved from [Link]

-

IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

- Hughes, J. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9703-9715.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

YouTube. (2023). 2D interaction & calculate binding energies of ligand in Discovery Studio. Retrieved from [Link]

-

ResearchGate. (2025). Temperature-Dependent Small-Molecule Solubility Prediction Using MoE-Enhanced Directed Message Passing Neural Networks. Retrieved from [Link]

-

ResearchGate. (2025). Can you explain how pkCSM works?. Retrieved from [Link]

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

-

The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved from [Link]

-

ResearchGate. (2025). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link]

-

YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

-

Indonesian Journal of Chemistry. (n.d.). The Prediction of Pharmacokinetic Properties of Compounds in Hemigraphis alternata (Burm.F.) T. Ander Leaves Using pkCSM. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Physicochemical Properties of Drugs Using Drug Design Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

MDPI. (2024). In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes. Retrieved from [Link]

-

arXiv.org. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

-

Oreate AI Blog. (2026). Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved from [Link]

-

Preprints.org. (2024). Exploring Glucocorticoid Safety: Insights from pKCSM Predictions on Tolerability and Toxicity Profiles. Retrieved from [Link]

- Rizzo, R. C., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.

- Li, Y., et al. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.

-

Simulations Plus. (2025). ADMET Predictor®. Retrieved from [Link]

-

Chemical Computing Group. (n.d.). MOE 2D Molecular Descriptors. Retrieved from [Link]

Sources

- 1. indico.ijs.si [indico.ijs.si]

- 2. jmchemsci.com [jmchemsci.com]

- 3. schrodinger.com [schrodinger.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation - Oreate AI Blog [oreateai.com]

- 9. youtube.com [youtube.com]

- 10. Temperature-Dependent Small-Molecule Solubility Prediction Using MoE-Enhanced Directed Message Passing Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. SwissADME [swissadme.ch]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. phytojournal.com [phytojournal.com]

- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 19. The Prediction of Pharmacokinetic Properties of Compounds in Hemigraphis alternata (Burm.F.) T. Ander Leaves Using pkCSM | Yeni | Indonesian Journal of Chemistry [journal.ugm.ac.id]

- 20. preprints.org [preprints.org]

- 21. ADMET-AI [admet.ai.greenstonebio.com]

- 22. scribd.com [scribd.com]

Role of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol as a pharmaceutical building block

A Technical Guide to 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol in Drug Design

Executive Summary

In the contemporary pursuit of "escaping flatland"—the transition from planar aromatic structures to three-dimensional, sp³-rich scaffolds—2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol has emerged as a high-value building block. This molecule combines the rigid, conformationally restricted geometry of the azetidine ring with the pharmacophoric utility of a pyridine anchor and a versatile hydroxyethyl tail.

This guide details the structural pharmacology, synthetic accessibility, and medicinal chemistry applications of this scaffold.[1][2] It is designed for medicinal chemists seeking to improve solubility, metabolic stability, and vector alignment in fragment-based drug discovery (FBDD) or PROTAC linker design.

Part 1: Structural Pharmacology & Design Logic

1.1 The "Puckered" Advantage

Unlike the chair conformation of piperidines or the envelope of pyrrolidines, the azetidine ring exists in a dynamic "puckered" equilibrium. The ring strain (~25 kcal/mol) forces the ring into a butterfly shape with a puckering angle typically between 15° and 37° .

-

Consequence: Substituents at the 3-position (the hydroxyethyl tail) adopt a pseudo-equatorial orientation to minimize steric strain with the C2/C4 protons. This creates a defined exit vector perpendicular to the pyridine plane, allowing for precise spatial positioning of warheads or binding motifs.

1.2 Electronic Profile & Basicity

The electronic interplay between the pyridine ring and the azetidine nitrogen is critical for pKa tuning.

-

N1 (Azetidine Nitrogen): The lone pair is heavily delocalized into the pyridine ring via resonance. This renders the azetidine nitrogen essentially non-basic (estimated pKa < 2.0) and planar (sp²-like).

-

N(Py) (Pyridine Nitrogen): Remains the primary basic center (approximate pKa ~5.5–6.0).

-

Implication: This scaffold avoids the "double-cation" penalty often seen in diamines, improving membrane permeability (LogD) while maintaining solubility.

1.3 Visualization: Design Logic

The following diagram illustrates the transition from a flexible aliphatic chain to the rigidified azetidine scaffold.

Figure 1: The "Escape from Flatland" logic applied to the azetidine scaffold.

Part 2: Physicochemical Profile[3][4][5]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~178.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| ClogP | ~0.6–0.9 | Low lipophilicity aids aqueous solubility. |

| H-Bond Donors | 1 (Alcohol) | Versatile handle; can be capped if needed. |

| H-Bond Acceptors | 3 (Py-N, Az-N, OH) | Pyridine N is the primary acceptor. |

| Fsp³ Fraction | 0.5 (5 carbons sp³ / 10 total) | High saturation correlates with clinical success. |

| Metabolic Stability | Moderate to High | The 3-substitution sterically protects the ring from oxidative opening, a common liability in unsubstituted azetidines. |

Part 3: Synthetic Accessibility[2]

The synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr ) strategy. This route is preferred over Buchwald-Hartwig coupling for 2-halopyridines due to lower cost and simpler purification.

3.1 Retrosynthetic Analysis

-

Disconnection: The N-C bond between the azetidine nitrogen and the pyridine ring.

-

Building Blocks: 2-Fluoropyridine (electrophile) + 2-(Azetidin-3-yl)ethanol (nucleophile).

3.2 Reaction Workflow Diagram

Figure 2: Standard synthetic workflow for N-arylation of the azetidine core.

Part 4: Experimental Protocol (SOP)

Objective: Synthesis of 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol via SNAr. Scale: 1.0 Gram Pilot.

Materials

-

2-(Azetidin-3-yl)ethanol hydrochloride (1.0 eq)

-

2-Fluoropyridine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq) - Note: Excess base is required to neutralize the HCl salt.

-

Dimethyl sulfoxide (DMSO) - Anhydrous

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(Azetidin-3-yl)ethanol HCl (1.0 g, 7.27 mmol) in anhydrous DMSO (10 mL).

-

Activation: Add K₂CO₃ (3.01 g, 21.8 mmol) in a single portion. Stir at room temperature for 15 minutes to liberate the free amine.

-

Addition: Add 2-Fluoropyridine (0.85 g, 8.72 mmol) dropwise via syringe.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LC-MS.

-

Checkpoint: Conversion is typically complete within 4–6 hours. The spot for the starting azetidine (ninhydrin active) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Note: The product is polar; ensure thorough extraction.

-

Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

-

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

-

Part 5: Medicinal Chemistry Applications[1][2][4][6][7][8][9][10][11]

5.1 Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

-

N-Aryl Piperidines: Reduces lipophilicity (LogP) and molecular weight while maintaining the N-aryl vector.

-

N-Aryl Pyrrolidines: Increases metabolic stability.[3][4] Pyrrolidines are often prone to alpha-oxidation; the strained azetidine ring (especially when 3-substituted) is less susceptible to P450 oxidation at the alpha-carbons due to geometric constraints.

5.2 Linker Utility in PROTACs

The hydroxyethyl chain provides a "handle" for further derivatization.

-

Mesylation/Tosylation: Converts the alcohol to a leaving group for displacement by amines (creating diamine linkers).

-

Oxidation: Converts to the acetaldehyde or acetic acid for reductive amination or amide coupling.

-

Rigidity: Unlike PEG linkers, the azetidine core introduces a rigid kink, reducing the entropic penalty of binding for ternary complex formation (Target-PROTAC-E3 Ligase).

References

-

Azetidine Ring Conformation & Puckering

-

Metabolic Stability of Strained Rings

-

Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. (Discusses general principles of strained rings improving metabolic profiles). Link

-

-

Synthesis of N-Aryl Azetidines (SNAr Methodology)

-

Duncton, M. A. J. (2011). Minireview: Recent applications of azetidines in drug discovery. MedChemComm. Link

-

-

General Azetidine Building Blocks

-

Enamine Ltd. Azetidines in Drug Discovery. Link

-

-

Basicity of N-Aryl Heterocycles

-

Lowe, D. (2010). The Pyridine Paradox. In the Pipeline (Science/AAAS). Link

-

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Azetidine synthesis [organic-chemistry.org]

Technical Guide: The Azetidine-Pyridine Scaffold in Medicinal Chemistry

Executive Summary

The fusion of azetidine—a four-membered nitrogen heterocycle—with pyridine systems represents a high-value structural motif in modern drug discovery.[1] This scaffold leverages the "Magic Methyl" effect's geometric equivalent : using the high ring strain (~25 kcal/mol) and distinct puckering angle of azetidine to rigidly position pyridine substituents in vectors inaccessible to pyrrolidine or piperidine analogs.

This guide provides a technical deep-dive into the synthesis, structural utility, and pharmacological application of azetidine-pyridine systems, specifically focusing on their role as bioisosteres in central nervous system (CNS) drug design.

Part 1: Structural & Physicochemical Rationale[2]

The Geometric Advantage

In medicinal chemistry, the azetidine ring acts as a conformational restrictor . Unlike the flexible piperidine (chair/boat) or pyrrolidine (envelope) rings, the azetidine ring is relatively rigid. When substituted with a pyridine:

-

Vector Fidelity: The bond angles project substituents into a precise 3D space, often improving selectivity for receptors with tight binding pockets (e.g., nAChR).

-

Lipophilicity Modulation: Replacing a gem-dimethyl group or a larger ring with azetidine often lowers LogP (lipophilicity) while maintaining metabolic stability, a critical factor for CNS penetration.

-

Basicity Tuning: The pKa of the azetidine nitrogen (~11.0 for parent) is modulated when coupled to electron-deficient pyridines, allowing fine-tuning of solubility and hERG avoidance.

Structural Classification

We categorize these systems into three architectures based on the linkage:

-

N-Linked (1,3-connectivity): Azetidine nitrogen bonded to Pyridine carbon (

). -

C-Linked (3,3-connectivity): Azetidine carbon bonded to Pyridine carbon (

). -

Ether/Linker Spaced: Bridged systems (e.g., Tebanicline), where an ether oxygen separates the rings.

Part 2: Synthetic Methodologies

Architecture A: N-Linked Systems (Buchwald-Hartwig)

The most robust method for generating libraries of N-linked azetidine-pyridines is Palladium-catalyzed cross-coupling.

Causality of Reagent Choice:

-

Catalyst (Pd(OAc)₂): A stable Pd(II) source that reduces in situ.

-

Ligand (BINAP or XPhos): Bidentate phosphines (BINAP) or bulky biaryls (XPhos) are required to prevent the formation of stable, non-reactive Pd-pyridine complexes and to facilitate the reductive elimination of the strained azetidine.

-

Base (Cs₂CO₃): Essential for deprotonating the azetidine; Cesium is preferred over Sodium for its solubility profile in dioxane/toluene.

Experimental Protocol: Pd-Catalyzed N-Arylation

Standard Operating Procedure for linking Azetidine to 3-Bromopyridine.

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with:

-

3-Bromopyridine (1.0 equiv, 1.0 mmol)

-

Azetidine hydrochloride (1.2 equiv, 1.2 mmol)

-

Cs₂CO₃ (3.0 equiv, 3.0 mmol)

-

Pd(OAc)₂ (0.05 equiv, 5 mol%)

-

BINAP (0.075 equiv, 7.5 mol%)

-

-

Solvation: Add anhydrous Toluene or 1,4-Dioxane (5 mL, 0.2 M concentration).

-

Activation: Seal the vial and heat to 100°C for 12–16 hours. Note: Monitoring by LCMS is critical to observe the conversion of the bromide.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.[2]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).

Architecture B: C-Linked Systems (Strain Release & Cross-Coupling)

Direct C-C bond formation is more challenging due to the potential for ring opening.

-

Negishi Coupling: Uses organozinc reagents derived from protected iodo-azetidines.

-

Strain-Release Functionalization: A modern approach utilizing [1.1.0]azabicyclobutane (ABB) derivatives. Nucleophilic attack by a pyridyl-Grignard or organolithium opens the bridge bond, relieving strain and installing the pyridine at the 3-position of the azetidine.

Part 3: Medicinal Chemistry & Pharmacology[1][4][5][6][7][8][9][10]

Case Study: Tebanicline (ABT-594)

The development of Tebanicline by Abbott Laboratories is the definitive case study for this scaffold.

-

Origin: Derived from Epibatidine , a potent toxin from the frog Epipedobates tricolor.

-

Problem: Epibatidine is a potent analgesic but highly toxic due to lack of selectivity (hits both

and ganglionic -

Solution: The azetidine ring was introduced to modulate the distance between the basic nitrogen and the pyridine pharmacophore.

-

Mechanism: Tebanicline acts as a partial agonist at neuronal

nAChRs, gating calcium ions to modulate pain perception (antinociception) without the severe toxicity of opioids.

Structure-Activity Relationship (SAR) Data

The following table illustrates the impact of ring size and substitution on binding affinity (

| Compound | Ring System | Linker | Substituent (Pyridine) | Ki (nM) | Selectivity Ratio ( |

| Epibatidine | 7-azabicyclo[2.2.1] | Direct | 2-Cl | 0.04 | ~50 (Low Selectivity) |

| Tebanicline | Azetidine | Ether (-O-) | 2-Cl | 0.037 | >3,000 (High Selectivity) |

| Analog A | Pyrrolidine | Ether | 2-Cl | 1.2 | ~200 |

| Analog B | Azetidine | Ether | H (Unsub) | 14.0 | >1,000 |

Data synthesized from Holladay et al. and Abbott Labs disclosures.

Part 4: Visualizations

Synthetic Decision Tree

This diagram guides the chemist in selecting the correct synthetic route based on the desired linkage.

Caption: Decision matrix for selecting synthetic methodologies based on azetidine-pyridine connectivity.

Pharmacological Mechanism (nAChR Pathway)

The following diagram illustrates how the Azetidine-Pyridine ligand triggers the analgesic pathway.

Caption: Signal transduction pathway for nAChR agonists leading to antinociception.

References

-

Holladay, M. W., et al. (1998). Identification and Structure-Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opioid Analgesic Agent. Journal of Medicinal Chemistry.[3] Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Jain, K. K. (2000). ABT-594 (Abbott Laboratories).[4] Current Opinion in Investigational Drugs. Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[5][6] MedChemComm. Link

-

Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues [mdpi.com]

- 3. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Technical Guide: Bioisosteric Replacement Strategies for 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Executive Summary

The molecule 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol represents a classic "linked-pharmacophore" architecture common in GPCR and kinase drug discovery. It consists of three distinct domains: a heteroaromatic anchor (Pyridine), a strained saturated linker (Azetidine), and a polar tail (Ethanol).

While likely potent, this scaffold presents three specific liabilities that often necessitate bioisosteric replacement:

-

Metabolic Instability: The primary alcohol is a "soft spot" for rapid oxidation by Alcohol Dehydrogenase (ADH) or CYP450s to the corresponding carboxylic acid, leading to rapid clearance.

-

Genotoxicity Risks: Electron-rich azetidines can occasionally flag as structural alerts if metabolic ring-opening occurs.

-

Permeability/Efflux: The basicity of the pyridine-azetidine linkage can result in high pKa values, leading to lysosomal trapping or P-gp efflux.

This guide provides a technical roadmap for identifying bioisosteres for each domain, prioritizing modifications that enhance metabolic stability (t1/2) and physicochemical properties (LogD, LLE) while maintaining the binding vector.

Part 1: Molecular Dissection & Pharmacophore Analysis

To successfully apply bioisosterism, we must first deconstruct the molecule into its functional domains.

Domain A: The Pyridine Anchor

-

Role: Likely engages in

stacking or acts as a hydrogen bond acceptor (HBA) via the ring nitrogen.[1] -

Liability: Pyridine rings are susceptible to N-oxidation or oxidation at the C-2/C-6 positions by CYP enzymes.

-

Vector: The connection to the azetidine nitrogen defines the exit vector.

Domain B: The Azetidine Linker

-

Role: A rigid spacer that orients the ethanol tail relative to the pyridine. The 1,3-substitution pattern creates a specific "kinked" geometry (approx. 140-160° angle).

-

Liability: Ring strain (~26 kcal/mol) makes it chemically reactive.

Domain C: The Ethanol Tail

-

Role: Primary H-bond donor/acceptor. Critical for solubility.

-

Liability: High metabolic clearance (oxidation to aldehyde/acid).

Figure 1: Pharmacophore dissection of the target molecule highlighting the modular domains.

Part 2: Domain A (Pyridine) Bioisosteres

Objective: Modulate basicity (pKa) and block metabolic oxidation sites.

Diazines (Pyrimidine / Pyrazine)

Replacing the pyridine with a diazine lowers the LogP and significantly reduces the basicity of the ring nitrogen (Pyridine pKa ~5.2 vs. Pyrimidine pKa ~1.3). This reduces the risk of hERG channel inhibition, which often correlates with basicity.

-

Recommendation: Pyrimidin-2-yl or Pyrazin-2-yl .

Fluorinated Pyridines

If the pyridine nitrogen interaction is critical, retain the ring but block metabolism.

-

Strategy: Introduce Fluorine at C-3 or C-5 positions.

-

Effect: Blocks CYP-mediated oxidation sites and lowers the pKa of the pyridine nitrogen via inductive electron withdrawal, improving permeability.

C-Linked Heterocycles (The "C-Switch")

The current molecule uses an N-linked azetidine. Switching to a C-linked system (e.g., connecting a phenyl ring to the azetidine carbon) changes the vector. However, a Thiazole can mimic the pyridine nitrogen's H-bond acceptor capability while offering a different metabolic profile.

Part 3: Domain B (Azetidine) Bioisosteres

Objective: Maintain the specific 1,3-vector while improving stability and novelty (IP space).

Bicyclo[1.1.1]pentane (BCP) – The "Gold Standard"

The BCP motif is the premier bioisostere for 1,3-disubstituted cyclobutanes and azetidines. It preserves the linear exit vector but removes the nitrogen, creating a purely lipophilic spacer.

-

Implementation: Replace the azetidine with 1-amino-3-substituted bicyclo[1.1.1]pentane .

-

Chemistry: The pyridine is attached to the bridgehead nitrogen (via Buchwald-Hartwig or SnAr), and the ethanol tail is attached to the opposite bridgehead carbon.

-

Benefit: Increases metabolic stability significantly and improves permeability by burying the polar surface area.

3-Fluoroazetidine

If the azetidine ring is essential for binding (steric fit), introduce a fluorine atom at the C-3 position (geminal to the ethanol chain).

-

Effect: The fluorine lowers the pKa of the azetidine nitrogen (reducing lysosomal trapping) and blocks metabolic oxidation at the C-3 carbon.

Spirocyclic Systems

Constrain the system further to lock the bioactive conformation.

-

Recommendation: 2-oxa-6-azaspiro[3.3]heptane .

-

Benefit: This introduces an oxygen into the linker, altering LogD and creating a novel IP position.

Figure 2: Strategic scaffold hopping for the Azetidine core.

Part 4: Domain C (Ethanol) Bioisosteres

Objective: Prevent oxidation to carboxylic acid while retaining H-bond donor/acceptor properties.

1,1-Difluoroethanol

Add two fluorine atoms to the carbon alpha to the hydroxyl group.

-

Mechanism: The electron-withdrawing fluorines destabilize the carbocation intermediate required for oxidation, effectively blocking the conversion to acid.

-

Acidity: Increases the acidity of the hydroxyl proton (pKa drops from ~16 to ~12), potentially strengthening H-bond donor interactions.

Oxetane (The "Carbonyl" Isostere)

Replace the ethanol side chain with an Oxetan-3-ol moiety directly attached to the azetidine.

-

Rationale: The oxetane oxygen acts as a hydrogen bond acceptor (similar to the alcohol oxygen), and the hydroxyl group is retained. The steric bulk of the oxetane ring prevents oxidation.

Deuteration

2-(1-(Pyridin-2-yl)azetidin-3-yl)-1,1-dideuteroethanol .

-

Concept: The Kinetic Isotope Effect (KIE).[2] The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of oxidation by ADH/CYP enzymes without changing the steric or electronic properties of the drug.

Part 5: Synthetic & Evaluation Workflow

To validate these bioisosteres, the following experimental workflow is required.

Table 1: Prioritized Analog Library

| Analog ID | Domain A Mod | Domain B Mod | Domain C Mod | Rationale |

| AN-01 | Pyrimidine | Azetidine | Ethanol | Lower basicity / hERG avoidance |

| AN-02 | Pyridine | BCP-amine | Ethanol | Scaffold hop / Metabolic stability |

| AN-03 | Pyridine | Azetidine | 1,1-Difluoroethanol | Block metabolic soft spot |

| AN-04 | 3-F-Pyridine | Azetidine | Oxetan-3-ol | Multi-parameter optimization |

Experimental Protocol: Metabolic Stability Assay (Microsomal)

-

Preparation: Incubate test compounds (1 µM) with human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).-

Success Criterion:

protein.

-

Figure 3: Iterative design-make-test cycle for bioisostere validation.

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2019).[3] Bicyclo[1.1.1]pentanes: Emerging Bioisosteres for Benzene and Other Rings.[3][4][5][6] Organic & Biomolecular Chemistry. [Link]

-

Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere.[3][4][5][7] Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[8] Angewandte Chemie International Edition. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]

- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for Pyridine-Substituted Azetidines: A Dual-Liability Framework

Here is an in-depth technical guide on metabolic stability predictions for pyridine-substituted azetidines.

Executive Summary

Pyridine-substituted azetidines represent a high-value scaffold in modern medicinal chemistry, offering a unique combination of reduced lipophilicity (LogD), defined exit vectors, and conformational rigidity compared to piperidine or pyrrolidine analogs. However, this structural class introduces a dual metabolic liability : the electron-deficient pyridine ring is a prime substrate for cytosolic Aldehyde Oxidase (AO), while the strained azetidine ring carries a risk of glutathione S-transferase (GST)-mediated ring opening.

This guide moves beyond standard CYP450 profiling to establish a predictive framework specifically designed for this chemical space, integrating quantum mechanical assessment with specialized in vitro systems.

Mechanistic Basis of Instability

To predict stability, one must first decouple the scaffold into its two metabolically distinct pharmacophores.

The Pyridine Liability: Aldehyde Oxidase (AO)

Unlike lipophilic CYP450 substrates, pyridines are susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO).[1] This is a cytosolic pathway, meaning standard microsomal stability assays (which lack cytosol) will generate false negatives , predicting high stability for compounds that are rapidly cleared in vivo.

-

Mechanism: Nucleophilic attack at the electron-deficient carbon

to the nitrogen (C2 or C6 positions). -

Electronic Driver: Electron-withdrawing groups (EWGs) on the pyridine ring lower the LUMO energy, increasing susceptibility to AO attack.

-

Regioselectivity: The site of metabolism (SOM) is typically the most electropositive carbon adjacent to the nitrogen.

The Azetidine Liability: Ring Strain & Bioactivation

The azetidine ring possesses ~26 kcal/mol of ring strain. While generally stable, specific substitution patterns can trigger ring opening via two pathways:

-

Oxidative Ring Opening (CYP-mediated):

-carbon oxidation leads to an unstable carbinolamine, resulting in ring cleavage to an aldehyde/amine. -

GST-Mediated Ring Opening (Non-CYP): A "blind spot" in many screens. Certain strained azetidines (especially spiro-cycles or activated amines) can undergo direct nucleophilic attack by Glutathione (GSH) catalyzed by GSTs, opening the ring to form a thioether conjugate without prior oxidative bioactivation.[2][3]

In Silico Predictive Strategy

Before synthesis, computational filters must be applied to prioritize designs. Standard QSAR models often fail for AO; therefore, Quantum Mechanical (QM) descriptors are required.

AO Susceptibility Prediction (QM-Based)

AO metabolism is governed by the electrophilicity of the carbon center.

-

Protocol: Calculate the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the local ionization potential.

-

Metric: A lower LUMO energy (< -2.0 eV is a common threshold, though series-dependent) correlates with higher AO clearance.

-

Site of Metabolism (SOM): Calculate Fukui functions (

) to identify the carbon atom most susceptible to nucleophilic attack.

Azetidine Reactivity Assessment

-

Bond Dissociation Energy (BDE): Calculate the C-H BDE adjacent to the azetidine nitrogen. Lower BDEs (< 85 kcal/mol) suggest high liability for CYP-mediated

-hydroxylation. -

Ring Strain Energy (RSE): If fusing the azetidine (e.g., spiro-systems), calculate RSE. Significant increases over the baseline (~26 kcal/mol) exponentially increase the risk of GST-mediated opening.

Experimental Validation Protocols

This section details the Critical Path for validating pyridine-azetidine stability. The standard "Microsomal Stability" assay is insufficient.

The "Cytosolic Supplementation" Protocol (AO Check)

Objective: Detect AO-mediated clearance missed by microsomes. Causality: Microsomes contain CYPs but wash away cytosolic AO. Hepatocytes contain both but can have variable AO activity due to cryopreservation damage. The "Gold Standard" is pairing microsomes with S9 fraction or cytosol.

Step-by-Step Methodology:

-

Test System: Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol).

-

Cofactor Mix:

-

Standard: NADPH (for CYPs).

-

AO Specific: No cofactor required (AO utilizes molecular oxygen), but in vitro activity is often boosted by adding a specific electron acceptor or ensuring adequate oxygenation.

-

Note: Some labs use phthalazine as a positive control for AO activity.

-

-

Inhibitor Profiling (The Validation Step):

-

Run incubation with Hydralazine (25 µM) or Raloxifene .

-

Logic: If clearance is high in S9 but abolished by Hydralazine, the mechanism is confirmed as AO-mediated oxidation of the pyridine ring.

-

The "Litmus Test" for AO (Chemical Surrogate)

For rapid throughput without biological variation, use a chemical surrogate that mimics the nucleophilic attack of AO.

-

Reagent: Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS ).[4]

-

Protocol: React test compound with DFMS.

-

Readout: Formation of a difluoromethylated product at the pyridine